3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of naphthalene derivatives with phenyl-substituted chromenes in the presence of a strong acid catalyst can lead to the formation of the desired furochromene structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-naphthalen-2-yl-9-propylfuro[2,3-f]chromen-7-one
- 3-naphthalen-2-yl-5-propylfuro[3,2-g]chromen-7-one
Uniqueness
3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, which confer distinct electronic and steric properties. These unique characteristics make it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C27H16O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H16O3/c28-27-14-21(18-7-2-1-3-8-18)22-13-23-24(16-29-25(23)15-26(22)30-27)20-11-10-17-6-4-5-9-19(17)12-20/h1-16H |
InChI Key |
PBFPQESEWRHBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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